molecular formula C17H18O2 B11971347 (4-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 1150-51-2

(4-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B11971347
CAS No.: 1150-51-2
M. Wt: 254.32 g/mol
InChI Key: SXDMORWHYKRYMA-UHFFFAOYSA-N
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Description

Mesityl(4-methoxyphenyl)methanone is an organic compound characterized by the presence of a mesityl group (1,3,5-trimethylphenyl) and a 4-methoxyphenyl group attached to a central methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesityl(4-methoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. For instance, a common synthetic route involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Mesityl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mesityl(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of mesityl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. For example, its potential anti-inflammatory effects may be due to the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: Mesityl(4-methoxyphenyl)methanone is unique due to the presence of both mesityl and 4-methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

CAS No.

1150-51-2

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(4-methoxyphenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C17H18O2/c1-11-9-12(2)16(13(3)10-11)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3

InChI Key

SXDMORWHYKRYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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